
Spectroscopic Profile of 1-(4-Bromophenyl)-n-
methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(4-Bromophenyl)-n-

methylmethanamine

Cat. No.: B1267988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Bromophenyl)-n-methylmethanamine is a secondary amine of interest in synthetic

chemistry, often utilized as a building block or an intermediate in the preparation of more

complex molecules. Its structural characterization is crucial for quality control and for

understanding its reactivity. This technical guide provides a comprehensive overview of the

spectroscopic data for 1-(4-Bromophenyl)-n-methylmethanamine, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed

experimental protocols for acquiring this data are also presented, along with a workflow for its

spectroscopic characterization.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(4-Bromophenyl)-n-
methylmethanamine. This data is based on predictive models and analysis of structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.45 Doublet 2H Ar-H (ortho to Br)

~7.20 Doublet 2H Ar-H (meta to Br)

~3.70 Singlet 2H -CH₂-

~2.45 Singlet 3H -CH₃

~1.50 Broad Singlet 1H -NH-

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~140 Ar-C (quaternary, attached to CH₂NHCH₃)

~131 Ar-CH (meta to Br)

~130 Ar-CH (ortho to Br)

~121 Ar-C (quaternary, attached to Br)

~55 -CH₂-

~36 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine is characterized by a single N-H stretching vibration.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350-3310 Weak to Medium, Sharp N-H Stretch

~3080-3010 Medium Aromatic C-H Stretch

~2970-2820 Medium Aliphatic C-H Stretch

~1600, ~1490 Medium to Strong Aromatic C=C Bending

~1335-1250 Strong Aromatic C-N Stretch

~910-665 Strong, Broad N-H Wag

~820 Strong
p-disubstituted benzene C-H

out-of-plane bend

~1070 Strong C-Br Stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Relative Abundance Assignment

201/199 ~50% / ~50% [M]⁺ (Molecular Ion)

185/183 High [M - CH₃]⁺

171/169 High
[M - NHCH₃]⁺ (Tropylium-like

ion)

120 Moderate [M - Br]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data for 1-(4-
Bromophenyl)-n-methylmethanamine.
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NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of purified 1-(4-Bromophenyl)-n-
methylmethanamine. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃). c. Add a small amount of tetramethylsilane (TMS) as an internal standard

(0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:[1] a. Instrument: 400 or 500 MHz NMR Spectrometer. b. Pulse

Program: Standard single-pulse experiment (e.g., 'zg30').[1] c. Spectral Width: ~16 ppm.[1] d.

Acquisition Time: 2-3 seconds.[1] e. Relaxation Delay: 1-2 seconds.[1] f. Number of Scans: 16.

[1] g. Temperature: 298 K.[1]

3. ¹³C NMR Data Acquisition:[1] a. Instrument: 400 or 500 MHz NMR Spectrometer with a

broadband probe. b. Pulse Program: Standard proton-decoupled ¹³C experiment (e.g.,

'zgpg30').[1] c. Spectral Width: ~220 ppm.[1] d. Acquisition Time: 1-2 seconds.[1] e. Relaxation

Delay: 2-5 seconds.[1] f. Number of Scans: 1024 or more to achieve an adequate signal-to-

noise ratio.[1] g. Temperature: 298 K.[1]

4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase

correct the spectrum. c. Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR

and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR. d. Integrate the signals in

the ¹H NMR spectrum.

FTIR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean

by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a

background spectrum of the clean, empty ATR crystal. c. Place a small amount of the liquid or

solid sample directly onto the ATR crystal, ensuring complete coverage.

2. Data Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped

with a universal ATR accessory. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum to

the background spectrum to generate the final absorbance or transmittance spectrum. b.

Perform baseline correction if necessary. c. Label the significant peaks.
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Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Prepare a stock solution of 1-(4-Bromophenyl)-n-
methylmethanamine in a volatile organic solvent (e.g., methanol, ethyl acetate) at a

concentration of approximately 1 mg/mL.[2] b. Dilute the stock solution to a final concentration

of about 10 µg/mL.[3] c. Transfer the diluted sample to a 2 mL GC-MS autosampler vial.[3]

2. GC-MS Instrument Parameters:[4] a. Gas Chromatograph: i. Column: Agilent DB-5MS (30 m

x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[4] ii. Carrier

Gas: Helium at a constant flow rate of 1 mL/min. iii. Injector Temperature: 250°C.[4] iv. Injection

Volume: 1 µL.[4] v. Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes,

then ramp at 10°C/min to 280°C and hold for 5 minutes.[4] b. Mass Spectrometer: i. Ionization

Mode: Electron Ionization (EI) at 70 eV.[4] ii. Ion Source Temperature: 230°C.[4] iii. Quadrupole

Temperature: 150°C.[4] iv. Scan Range: m/z 40-400.

3. Data Analysis: a. Identify the peak corresponding to 1-(4-Bromophenyl)-n-
methylmethanamine in the total ion chromatogram (TIC). b. Analyze the mass spectrum of

this peak, identifying the molecular ion and key fragment ions. c. Compare the obtained

spectrum with a reference library if available.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

1-(4-Bromophenyl)-n-methylmethanamine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(4-
Bromophenyl)-n-methylmethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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